molecular formula C11H11N3OS2 B2623789 2-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393566-09-1

2-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2623789
CAS RN: 393566-09-1
M. Wt: 265.35
InChI Key: GYYZQQHKYWSRPO-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Synthesis Analysis

The synthesis of “2-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” and its derivatives involves the use of various suitable aldehydes . TBTU has been used as a coupling reagent for efficient and facile synthesis of substituted-N- (5- ((7- methyl-2-oxo-2H-chromes-4-yl)-methyl)-1,3, 4 - thiadiazol-2-yl)-benzamide with good yields up to 95% in mild reaction conditions .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The chemical reactivity of bicyclic [1,3,4]thiadiazole 5-5 systems containing ring-junction nitrogen has been studied over the period from 1989 to the beginning of 2017 . The nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Mechanism of Action

The mechanism of action of “2-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is likely related to its ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

The future directions for “2-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” and its derivatives could involve further exploration of their biological activities. Given their wide range of activities, these compounds could be potential candidates for drug development against multifactorial diseases .

properties

IUPAC Name

2-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-7-5-3-4-6-8(7)9(15)12-10-13-14-11(16-2)17-10/h3-6H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYZQQHKYWSRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

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